Methyl 4,5-dimethoxy-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate
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Description
Synthesis Analysis
The synthesis of related compounds involves the use of methyl esters and amino acids as starting materials. For instance, Methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate was prepared from methyl N-(benzyloxycarbonyl)glycinate and used as a reagent for the preparation of various heterocyclic compounds, including pyrroles, pyranones, and pyridinones . This suggests that similar methods could potentially be applied to synthesize the compound of interest, possibly involving the use of methyl esters and amino acid derivatives as precursors.
Molecular Structure Analysis
The molecular structure of related compounds shows significant conformational features and dihedral angles that influence the overall shape of the molecule. For example, in the structure of 3-Amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile, the partially saturated ring adopts a distorted half-chair conformation, and the dimethoxy-substituted benzene ring is almost orthogonal to the attached benzene ring . These structural details are crucial as they can affect the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
The chemical reactions involving related compounds often include the formation of substituted heterocycles and the selective removal of protecting groups. For instance, the benzyloxycarbonyl group can be selectively removed by catalytic transfer hydrogenation to afford free amino compounds . This indicates that the compound of interest may also undergo similar reactions, where specific functional groups can be introduced or removed to achieve the desired chemical structure.
Physical and Chemical Properties Analysis
While the papers do not provide direct information on the physical and chemical properties of Methyl 4,5-dimethoxy-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate, they do offer insights into the properties of structurally related compounds. For example, the synthesis of labeled compounds, such as methyl 4-(2,5-dihydroxybenzylamino)benzoate, involves the use of isotopes, indicating the compound's utility in tracing and analytical studies . The physical properties such as solubility, melting point, and stability can be inferred from similar compounds, which often depend on the functional groups present and the overall molecular conformation.
Future Directions
Benzofuran and its derivatives, including “Methyl 4,5-dimethoxy-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate”, have been recognized as promising structures in the field of drug discovery . Future research could focus on exploring its full therapeutic potential and developing structure-activity relationships on these derivatives as drugs .
properties
IUPAC Name |
methyl 4,5-dimethoxy-2-[(3-methyl-1-benzofuran-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-11-12-7-5-6-8-15(12)27-18(11)19(22)21-14-10-17(25-3)16(24-2)9-13(14)20(23)26-4/h5-10H,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVSLYKQXAREDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5-dimethoxy-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate |
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